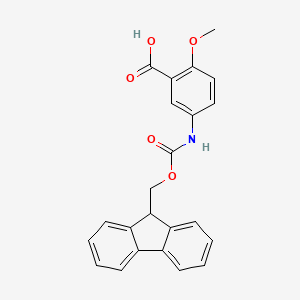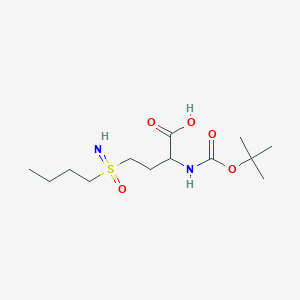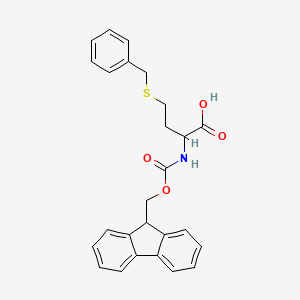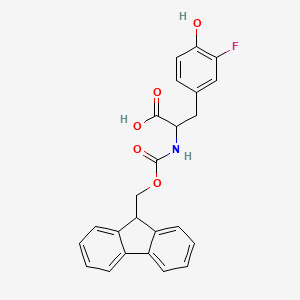![molecular formula C10H8ClF3O3 B1390376 3-[3-Chloro-5-(trifluoromethoxy)phenyl]propionic acid CAS No. 916420-74-1](/img/structure/B1390376.png)
3-[3-Chloro-5-(trifluoromethoxy)phenyl]propionic acid
Descripción general
Descripción
“3-[3-Chloro-5-(trifluoromethoxy)phenyl]propionic acid” is a chemical compound with the CAS Number: 433938-70-6 . It has a molecular weight of 254.59 . The IUPAC name for this compound is [3-chloro-5-(trifluoromethoxy)phenyl]acetic acid .
Molecular Structure Analysis
The InChI code for “3-[3-Chloro-5-(trifluoromethoxy)phenyl]propionic acid” is 1S/C9H6ClF3O3/c10-6-1-5(3-8(14)15)2-7(4-6)16-9(11,12)13/h1-2,4H,3H2,(H,14,15) . This code provides a detailed representation of the molecule’s structure.Physical And Chemical Properties Analysis
This compound is a solid at ambient temperature . It has a boiling point of 42-44 degrees Celsius .Aplicaciones Científicas De Investigación
It’s also worth noting that trifluoromethyl group-containing compounds have been extensively studied in pharmaceutical research . The trifluoromethyl group is a common functional group in many FDA-approved drugs, and it can significantly affect the pharmacological properties of these drugs .
For a comprehensive analysis of the scientific research applications of a specific compound, it would be best to refer to peer-reviewed scientific literature or databases that specialize in chemical information. These resources can provide detailed information about the compound’s applications in various scientific fields, the methods of application or experimental procedures used, and the results or outcomes obtained from these applications.
Pharmaceuticals
Trifluoromethyl group-containing compounds have been extensively studied in pharmaceutical research . The trifluoromethyl group is a common functional group in many FDA-approved drugs, and it can significantly affect the pharmacological properties of these drugs .
Agrochemicals
Trifluoromethylpyridines (TFMP) and its derivatives have applications in the agrochemical industry . The major use of TFMP derivatives is in the protection of crops from pests . More than 20 new TFMP-containing agrochemicals have acquired ISO common names .
Veterinary Medicine
Several TFMP derivatives are also used in the veterinary industry . Two veterinary products containing the TFMP moiety have been granted market approval .
Clinical Trials
Many candidates containing the TFMP moiety are currently undergoing clinical trials . The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Functional Materials
The development of fluorinated organic chemicals is becoming an increasingly important research topic . In the crop protection industry, more than 50% of the pesticides launched in the last two decades have been fluorinated .
Synthetic Chemistry
The synthesis of trifluoromethylpyridines is a key structural motif in active agrochemical and pharmaceutical ingredients . The trifluoromethyl group and the pyridine moiety are both important pharmacophores .
Synthesis of Trifluoromethoxypyrazines
Trifluoromethoxypyrazines are synthesized using efficient and scalable methods . This molecule shows synthetic utility for Buchwald-Hartwig amination and the Kumada-Corriu, Suzuki, and Sonogashira coupling reactions .
FDA-Approved Trifluoromethyl Group-Containing Drugs
Trifluoromethyl (TFM, -CF 3 )-group-containing drugs have been approved by the FDA over the last 20 years . This group is one of the pharmacophores in these drugs .
Agrochemical Research and Pharmaceutical Chemistry
The trifluoromethoxy group is becoming more important in both agrochemical research and pharmaceutical chemistry .
Safety And Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary statements include P271, P261, and P280, advising to avoid breathing dust/fume/gas/mist/vapors/spray, and to wear protective gloves/protective clothing/eye protection/face protection .
Propiedades
IUPAC Name |
3-[3-chloro-5-(trifluoromethoxy)phenyl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClF3O3/c11-7-3-6(1-2-9(15)16)4-8(5-7)17-10(12,13)14/h3-5H,1-2H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOXKNRUBGDQVIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1OC(F)(F)F)Cl)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClF3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[3-Chloro-5-(trifluoromethoxy)phenyl]propionic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl-(6-methyl-2-piperidin-4-yl-5,6,7,8-tetra-hydro-pyrido[4,3-d]pyrimidin-4-yl)-amine hydrochloride](/img/structure/B1390296.png)
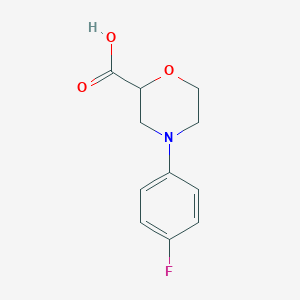
![N-[1-(2-Amino-ethyl)-1H-pyrazol-4-yl]-benzamidedihydrochloride](/img/structure/B1390300.png)
![{4-[(Pyridine-2-carbonyl)-amino]-pyrazol-1-YL}-acetic acid](/img/structure/B1390302.png)
![3-[(3S,4R)-4-(4-Fluoro-phenyl)-pyrrolidin-3-YL]-1H-pyrazole dihydrochloride](/img/structure/B1390303.png)
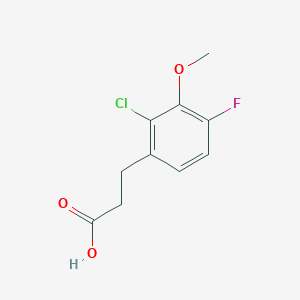
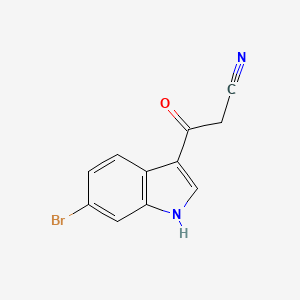
![2-Bromo-N-[2-(diethylamino)ethyl]acetamide](/img/structure/B1390308.png)
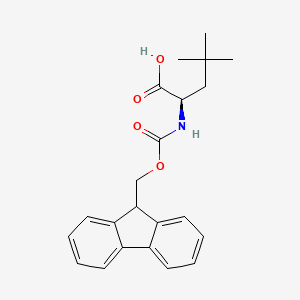
![Fmoc-[N-alpha-(4-aminobenzoyl)]-L-glutamic acid](/img/structure/B1390311.png)
